![molecular formula C18H15ClFN3 B1599760 5,6-Dihydro Midazolam CAS No. 59468-07-4](/img/structure/B1599760.png)
5,6-Dihydro Midazolam
Overview
Description
5,6-Dihydro Midazolam: is a derivative of midazolam, a well-known benzodiazepine. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. This compound retains many of these properties and is primarily used in research settings to study the pharmacological effects of benzodiazepines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro Midazolam typically involves the reduction of midazolam. One common method is the catalytic hydrogenation of midazolam using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. This reaction selectively reduces the double bond in the imidazole ring, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Catalytic Hydrogenation: Using large-scale hydrogenation reactors with Pd/C as the catalyst.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,6-Dihydro Midazolam can undergo oxidation to revert to midazolam.
Reduction: The compound itself is a product of the reduction of midazolam.
Substitution: Various substitutions can occur on the benzodiazepine ring, affecting its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: As mentioned, catalytic hydrogenation using Pd/C.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Midazolam.
Reduction: this compound.
Substitution: Various substituted benzodiazepines with altered pharmacological profiles.
Scientific Research Applications
Chemistry
5,6-Dihydro Midazolam serves as a reference compound in the synthesis of new benzodiazepine derivatives. Its structure aids in understanding the structure-activity relationship (SAR) of benzodiazepines, which is crucial for developing compounds with desired pharmacological properties. Researchers utilize this compound to explore modifications that might enhance efficacy or reduce side effects in therapeutic applications.
Biology
In biological research, this compound is instrumental in studying the interaction of benzodiazepines with gamma-aminobutyric acid (GABA) receptors. This interaction is vital for elucidating the binding sites and mechanisms of action of benzodiazepines. Studies have shown that compounds like this compound can modulate GABA receptor activity, leading to insights into their sedative and anxiolytic effects. Additionally, it has been used to investigate immune functions in lymphocytes, indicating potential implications in immunology .
Medicine
While not commonly used in clinical settings, this compound serves as a model compound in pharmacological studies aimed at developing new therapeutic agents. Its role in these studies includes evaluating safety profiles and efficacy compared to other benzodiazepines. For instance, it has been involved in research assessing the pharmacokinetic interactions with other drugs such as PA-824, highlighting its importance in understanding drug-drug interactions and optimizing therapeutic regimens .
Industry
In the pharmaceutical industry, this compound is utilized in the development and testing of new benzodiazepine-based drugs. It acts as a standard for quality control during the production of benzodiazepines, ensuring that new formulations meet safety and efficacy standards. Its use as a reference compound helps maintain consistency across different batches of medications.
Case Study: Pharmacokinetic Interaction with PA-824
A clinical study evaluated the safety and tolerability of midazolam when coadministered with PA-824. The results indicated a decrease in midazolam's peak exposure (Cmax) by approximately 15-16% when combined with PA-824. This study underscores the significance of understanding drug interactions involving compounds like this compound to optimize dosing strategies in clinical practice .
Research on Immune Functions
Another study investigated how midazolam affects potassium currents in Jurkat T-lymphocytes. The findings revealed that midazolam could suppress certain ion currents independently of GABA receptor interactions, suggesting broader implications for its use beyond sedation and anxiety relief .
Mechanism of Action
5,6-Dihydro Midazolam exerts its effects by binding to the benzodiazepine site on the GABA-A receptor. This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by increasing the frequency of chloride channel opening. This leads to hyperpolarization of the neuronal membrane and inhibition of neuronal activity, resulting in sedative, anxiolytic, and anticonvulsant effects .
Comparison with Similar Compounds
Midazolam: The parent compound, known for its rapid onset and short duration of action.
Climazolam: Another imidazobenzodiazepine with similar pharmacological properties.
Alprazolam: A triazolobenzodiazepine with anxiolytic properties.
Diazepam: A long-acting benzodiazepine used for anxiety and muscle relaxation.
Uniqueness: 5,6-Dihydro Midazolam is unique due to its reduced form, which provides insights into the structural requirements for the activity of benzodiazepines. Its selective reduction of the imidazole ring offers a distinct pharmacological profile compared to its parent compound, midazolam .
Biological Activity
5,6-Dihydro Midazolam is a derivative of the well-known benzodiazepine midazolam, which is widely used for its anxiolytic, sedative, and anticonvulsant properties. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, efficacy in various applications, and relevant research findings.
This compound functions primarily as a positive allosteric modulator of the GABA-A receptor. By binding to the benzodiazepine site on these receptors, it enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to increased chloride ion influx and hyperpolarization of neurons. This mechanism results in sedative, muscle relaxant, and anticonvulsant effects .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapidly absorbed with varying bioavailability depending on the route of administration.
- Distribution : Highly lipophilic, allowing for effective crossing of the blood-brain barrier.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4), with significant conversion to 1-hydroxymidazolam, which retains pharmacological activity .
- Elimination Half-Life : Approximately 3 hours on average after intravenous administration .
Sedation and Anesthesia
This compound exhibits potent sedative effects comparable to midazolam. It is utilized in various clinical settings for procedural sedation and anesthesia induction. Studies indicate that it provides rapid onset and short duration of action, making it suitable for outpatient procedures .
Anticonvulsant Activity
Research has demonstrated that this compound possesses anticonvulsant properties. In animal models, it has shown efficacy in reducing seizure activity without significant toxicity at therapeutic doses. Its selectivity for certain GABA-A receptor subtypes contributes to its favorable safety profile .
Comparative Biological Activity
The following table summarizes the comparative biological activities of this compound and its parent compound midazolam:
Property | This compound | Midazolam |
---|---|---|
GABA-A Modulation | Positive allosteric modulator | Positive allosteric modulator |
Sedative Effect | High | High |
Anticonvulsant Effect | Moderate | High |
Elimination Half-Life | ~3 hours | ~1.8 to 6.4 hours |
Route of Administration | IV, IM, Oral | IV, IM, Oral |
Case Studies and Research Findings
- Sedation in Pediatric Patients : A study evaluated the use of this compound for sedation in pediatric patients undergoing minor surgical procedures. Results indicated effective sedation with minimal side effects compared to traditional agents .
- Anticonvulsant Efficacy : In a controlled trial involving rats, this compound was administered at varying doses to assess its anticonvulsant properties. The compound demonstrated significant protection against induced seizures at lower doses than those required for midazolam .
- Cancer Research : Investigations into the anti-tumor effects of benzodiazepines have included studies on this compound. Preliminary findings suggest potential anti-cancer activity against neuroglioma and lung carcinoma cells in vitro .
Properties
IUPAC Name |
8-chloro-6-(2-fluorophenyl)-1-methyl-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9,18,22H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQYFIKOHHSETE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(NC2)C4=CC=CC=C4F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432607 | |
Record name | 5,6-Dihydro Midazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59468-07-4 | |
Record name | 5,6-Dihydromidazolam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059468074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6-Dihydro Midazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-DIHYDROMIDAZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GQH56Z8BK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.